molecular formula C25H16N2O7 B6171601 (6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate CAS No. 735289-89-1

(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B6171601
CAS No.: 735289-89-1
M. Wt: 456.4 g/mol
InChI Key: OUVORXCNFUVMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate" is a hybrid molecule combining two pharmacologically significant moieties: a coumarin derivative and a phthalazine-based scaffold. The coumarin segment features 6,7-dihydroxy and 2-oxo functional groups, which are known to enhance antioxidant and metal-chelating properties. The two moieties are linked via a methyl ester bridge, distinguishing it from analogous amide-linked derivatives . Its molecular formula is C₂₅H₁₆N₂O₇, with a molecular weight of 456.4 g/mol.

Properties

CAS No.

735289-89-1

Molecular Formula

C25H16N2O7

Molecular Weight

456.4 g/mol

IUPAC Name

(6,7-dihydroxy-2-oxochromen-4-yl)methyl 4-oxo-3-phenylphthalazine-1-carboxylate

InChI

InChI=1S/C25H16N2O7/c28-19-11-18-14(10-22(30)34-21(18)12-20(19)29)13-33-25(32)23-16-8-4-5-9-17(16)24(31)27(26-23)15-6-2-1-3-7-15/h1-12,28-29H,13H2

InChI Key

OUVORXCNFUVMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OCC4=CC(=O)OC5=CC(=C(C=C45)O)O

Purity

95

Origin of Product

United States

Biological Activity

The compound (6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate represents a class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by relevant data and case studies.

The molecular formula of the compound is C25H17N3O6C_{25}H_{17}N_{3}O_{6} with a molecular weight of approximately 455.42 g/mol. Its structure features a chromenone moiety linked to a phthalazine derivative, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of phthalazine derivatives against various cancer cell lines. For instance, compounds structurally related to our target have shown significant activity against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines.

Case Study: Antiproliferative Screening

A study screened several derivatives for their antiproliferative effects using the MTT assay. Notably:

  • Compound 6g exhibited an IC50 value of 7.64±0.5μM7.64\pm 0.5\,\mu M against MCF-7 cells, outperforming cisplatin (IC50 = 13±1μM13\pm 1\,\mu M).
  • Compounds 6e and 8e also demonstrated promising activity with IC50 values ranging from 5.205.20 to 88μM88\,\mu M against A2780 cells .

Antimicrobial Activity

Phthalazine derivatives have been recognized for their antimicrobial properties . Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Summary

CompoundTarget OrganismActivityReference
Compound 6gStaphylococcus aureusModerate Inhibition
Compound 8eEscherichia coliStrong Inhibition
Compound 9bCandida albicansModerate Inhibition

Antiparasitic Activity

The potential of chromenone derivatives as antiparasitic agents has been explored in various studies. These compounds have shown inhibitory effects on enzymes critical for the survival of parasites.

Case Study: Enzyme Inhibition

Research on chroman-4-one analogues revealed that they exhibited significant activity against Trypanosoma brucei and Leishmania major by inhibiting pteridine reductase enzymes with a selectivity index greater than 77 and low toxicity levels .

Structure-Activity Relationship (SAR)

The biological activities of these compounds can be attributed to specific structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups at positions 6 and 7 enhances solubility and biological interaction.
  • Phthalazine Core : Modifications at the N2 and C4 positions of the phthalazine ring significantly influence the potency and selectivity against cancer cell lines .

Scientific Research Applications

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, potentially leading to applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Studies have demonstrated that compounds containing both coumarin and phthalazine structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . This makes the compound a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways has been explored. Coumarins are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this hybrid could serve as a basis for new anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of (6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate typically involves multi-step organic reactions including esterification and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound .

Case Study 1: Antioxidant Testing

A study evaluated the antioxidant capacity of various coumarin derivatives including our target compound through DPPH radical scavenging assays. Results indicated that the compound significantly reduced DPPH radicals compared to control samples, supporting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies were conducted on several cancer cell lines (e.g., HeLa, MCF7) to assess the cytotoxic effects of the compound. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested that apoptosis was induced via caspase activation pathways .

Comparison with Similar Compounds

Research Tools and Validation

Crystallographic tools like SHELXL and ORTEP-III () are critical for resolving the compound’s 3D structure, particularly for analyzing bond lengths and angles in the coumarin-phthalazine hybrid. Structure validation methods () ensure accuracy in crystallographic data interpretation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.